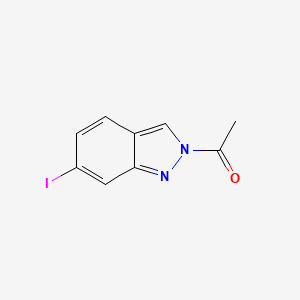

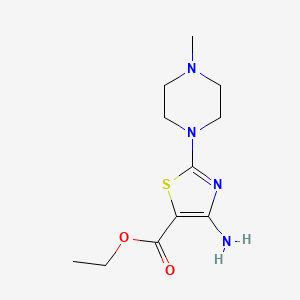

Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate

Descripción general

Descripción

“Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate” is a benzoxazole derivative . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT 3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .

Synthesis Analysis

Benzoxazole derivatives are synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The method to synthesize the designed benzoxazole derivatives is given in Scheme 1. Initially, 2- (chloromethyl)-1 H -benzo [ d ]imidazole ( I) was synthesized by the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid .Molecular Structure Analysis

Benzoxazole is a bicyclic planar molecule . It is a fused bicyclic aromatic planar heterocycle containing benzene and a 1,3-oxazole ring structure .Chemical Reactions Analysis

The synthesized benzoxazole compounds were confirmed by IR, 1 H/ 13 C-NMR, mass and screened for their in vitro antimicrobial activity against Gram-positive bacterium: Bacillus subtilis, four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and two fungal strains: Candida albicans and Aspergillus niger using tube dilution technique and minimum inhibitory concentration (MIC) was noted in µM and compared to ofloxacin and fluconazole .Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C11H11NO3 . Its molecular weight is 205.21 .Aplicaciones Científicas De Investigación

Microwave-assisted Synthesis of Benzoxazole Derivatives

Microwave-assisted synthesis has emerged as a powerful technique for the rapid and efficient production of benzoxazole derivatives, including Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate. This method is favored for its ability to expedite chemical reactions, thereby enhancing the diversity and yield of benzoxazole compounds. The synthesis of various benzoxazole derivatives has been successfully conducted using microwave irradiation, highlighting its significance in both medicinal chemistry and material science. The process involves the condensation of 2-aminophenol or its derivatives with carboxylic acids, among other reactants, leading to the formation of benzoxazoles with diverse pharmacological properties and applications in dyestuff, polymer industries, and optical brighteners (Özil & Menteşe, 2020).

Antioxidant Capacity and Chemical Interactions

The chemical structure of benzoxazole derivatives, including this compound, allows for significant antioxidant activity. This activity is critical in various biochemical and pharmacological contexts, providing protection against oxidative stress and contributing to the therapeutic potential of these compounds. The mechanisms of action include radical scavenging and interaction with other molecules, which have been extensively studied to understand their role in combating diseases and in applications such as food preservation and pharmaceuticals (Ilyasov et al., 2020).

Advancements in Drug Discovery

Benzoxazole derivatives, including this compound, play a crucial role in drug discovery due to their versatile biological properties. These compounds have been identified as key pharmacophores in the development of new medicinal compounds, exhibiting a wide range of therapeutic potentials. Recent patents have highlighted the significance of benzoxazole derivatives in targeting various diseases, with some compounds advancing to clinical trials. This underscores their importance in the pharmaceutical industry and their potential in addressing unmet medical needs (Wong & Yeong, 2021).

Mecanismo De Acción

Target of Action

Benzoxazole derivatives have been known to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple targets .

Mode of Action

Benzoxazole derivatives have been reported to interact with various targets, leading to changes in cellular processes . For instance, 2-Methylbenzoxazole has been used in the synthesis of HIV-reverse transcriptase inhibitors .

Biochemical Pathways

Benzoxazole derivatives have been associated with various biological activities, suggesting that they may influence multiple biochemical pathways .

Result of Action

Benzoxazole derivatives have shown antimicrobial activity against various bacterial and fungal strains .

Action Environment

The action, efficacy, and stability of Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate can be influenced by various environmental factors. For instance, it is recommended to avoid breathing dust and contact with skin and eyes when handling the compound .

Propiedades

IUPAC Name |

methyl 2-ethyl-1,3-benzoxazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-3-9-12-8-6-4-5-7(10(8)15-9)11(13)14-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVKGYABLAWEKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC(=C2O1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1405476.png)

![Benzyl 4-formylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1405478.png)

![[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester](/img/structure/B1405487.png)

![N-[(5-chloro-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B1405490.png)

![2-{[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N'-(ethoxycarbonyl)acetohydrazide](/img/structure/B1405491.png)

![5-Bromo-1,3-dichloro-2-[chloro(difluoro)methoxy]benzene](/img/structure/B1405494.png)